A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a significant scaffold in medicinal chemistry and drug development. The 7-azaindole core is a prevalent motif in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and central nervous system therapeutics.[1][2][3] The precise substitution of a chloro group at the 4-position and a methyl group at the 5-position of the pyridine ring can significantly influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity. Consequently, unambiguous structural elucidation and purity assessment are paramount for advancing research and development efforts involving this compound.
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[4][5][6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide an unambiguous assignment of all proton and carbon signals.
A. Theoretical Principles and Experimental Causality
The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electron density around the nuclei. In 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, the electron-withdrawing chloro group and the electron-donating methyl group, along with the heteroaromatic ring system, create a unique electronic environment for each proton and carbon atom. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the N-H proton. Deuterated chloroform (CDCl₃) is a common choice for initial analysis, while dimethyl sulfoxide (DMSO-d₆) can be useful for observing exchangeable protons like the pyrrole N-H.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY reveals proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons.
B. Detailed Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in signal assignment.
-
C. Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine. These predictions are based on the analysis of related 7-azaindole structures and general principles of NMR spectroscopy.[8]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | s | - | H-6 |
| ~7.30 | d | ~3.0 | H-2 |
| ~6.50 | d | ~3.0 | H-3 |
| ~2.40 | s | - | CH₃ |
| ~9.0-11.0 | br s | - | N-H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C-7a |
| ~145.0 | C-6 |
| ~142.0 | C-4 |
| ~128.0 | C-5 |
| ~125.0 | C-2 |
| ~115.0 | C-3a |
| ~100.0 | C-3 |
| ~17.0 | CH₃ |
Interpretation of NMR Spectra:
-
¹H NMR: The aromatic region is expected to show three signals corresponding to the protons on the pyrrolo[2,3-b]pyridine core. The singlet at the downfield region (~8.10 ppm) is assigned to H-6, which is adjacent to the nitrogen atom in the pyridine ring. The two doublets at ~7.30 ppm and ~6.50 ppm are assigned to the pyrrole protons H-2 and H-3, respectively, with a characteristic small coupling constant. The methyl group protons will appear as a singlet at around 2.40 ppm. The N-H proton of the pyrrole ring is expected to be a broad singlet at a downfield chemical shift, and its exact position can be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show eight distinct signals. The quaternary carbons (C-4, C-5, C-3a, and C-7a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The chemical shifts are influenced by the substituents and the heteroatoms. The carbon bearing the chloro group (C-4) is expected to be significantly downfield.
D. NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
A. Theoretical Principles and Experimental Causality
The vibrational frequencies of different bonds (e.g., N-H, C-H, C=C, C=N) appear at characteristic wavenumbers in the IR spectrum. For 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, we expect to observe characteristic absorptions for the N-H stretch of the pyrrole ring, aromatic C-H stretches, and skeletal vibrations of the heterocyclic rings. The choice of sampling technique is important; for a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly employed.[10][11]
B. Detailed Experimental Protocol for FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[11]
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
C. Predicted IR Data and Interpretation
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium, Sharp | N-H Stretch (pyrrole) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch (methyl) |
| ~1600-1450 | Strong, Multiple Bands | C=C and C=N Ring Stretching |
| ~850-750 | Strong | C-H Out-of-plane Bending |
| ~700-600 | Medium | C-Cl Stretch |
Interpretation of IR Spectrum:
The IR spectrum will provide key information about the functional groups. The N-H stretching vibration of the pyrrole ring is expected as a medium to sharp band in the 3400-3300 cm⁻¹ region. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will show a series of strong bands corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic rings. The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 600 cm⁻¹.
D. FT-IR Experimental Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
A. Theoretical Principles and Experimental Causality
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine.[13][14] In positive ion mode, the molecule will likely be observed as the protonated species [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion to generate product ions, which can provide valuable structural information.[12]
B. Detailed Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]
-
The solvent should be of high purity (LC-MS grade).
-
-
Instrument Setup and Data Acquisition:
-
Use an ESI-MS system, which can be coupled to a liquid chromatography (LC) system for sample introduction.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to maximize the signal of the analyte.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
If using HRMS, perform a mass calibration to ensure high mass accuracy.
-
For structural analysis, perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor and inducing fragmentation.
-
C. Predicted Mass Spectrometry Data and Interpretation
Table 4: Predicted ESI-MS Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₈H₈ClN₂⁺) | 167.0371 | ~167.0 |
Interpretation of Mass Spectrum:
-
Full Scan MS: The full scan ESI-MS spectrum in positive ion mode is expected to show a prominent peak at m/z 167.0, corresponding to the protonated molecule [M+H]⁺. The presence of a chlorine atom will result in an isotopic pattern, with a peak at m/z 169.0 that is approximately one-third the intensity of the peak at m/z 167.0, corresponding to the ³⁷Cl isotope.
-
MS/MS Fragmentation: The fragmentation of the [M+H]⁺ ion can provide structural information. Potential fragmentation pathways for pyridine and related heterocyclic compounds include the loss of small neutral molecules such as HCN.[15][16][17][18] For 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, fragmentation could involve the loss of the methyl group or cleavage of the heterocyclic rings.
D. ESI-MS Experimental Workflow
Caption: Workflow for ESI-MS spectroscopic analysis.
IV. Conclusion
The comprehensive spectroscopic analysis of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form a robust analytical package for researchers in the field of drug discovery and development. The methodologies and interpretations presented in this guide are designed to be both scientifically rigorous and practically applicable, ensuring the generation of high-quality, reliable data.
References
-
Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(5), 539-553. [Link]
-
Columbia University. (n.d.). Sample preparation for FT-IR. [Link]
-
Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(18), 2046-2081. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Powers, R. (2014). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 91(10), 1693-1696. [Link]
-
Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
-
Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
-
Callis, P. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]
-
Ji, Q. C., et al. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Zhang, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(12), 2733–2740. [Link]
-
ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. [Link]
-
Lead Sciences. (n.d.). 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Reddy, C. R., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(5), 297-303. [Link]
-
PubChem. (n.d.). 4-chloro-1h-pyrrolo[2,3-b]pyridine. [Link]
-
Amerigo Scientific. (n.d.). 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Pharmaffiliates. (n.d.). 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
Perrin, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495. [Link]
-
Bru-Magniez, N., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(10), 2655-2661. [Link]
-
Laha, J. K., et al. (2019). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 55(65), 9579-9595. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
ResearchGate. (n.d.). (a) Mass spectrum and (b) fragmentation pattern of complex-I. [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 2. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. article.sapub.org [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
